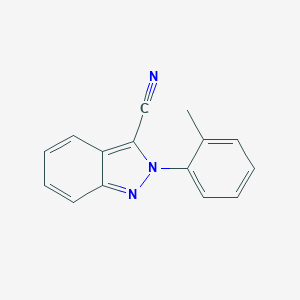![molecular formula C19H24N2O3S B239882 1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239882.png)
1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as EMPS and belongs to the class of piperazine derivatives. This compound has been found to have a wide range of applications in the field of pharmacology and neuroscience.
Mecanismo De Acción
The mechanism of action of EMPS is not fully understood, but it is believed to act as a serotonin and dopamine receptor antagonist. It has also been found to modulate the activity of the glutamate and GABA neurotransmitter systems. These actions are thought to contribute to the potential therapeutic effects of EMPS.
Biochemical and physiological effects:
EMPS has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of norepinephrine and dopamine in the prefrontal cortex, which may contribute to its potential antidepressant effects. EMPS has also been found to decrease the activity of the amygdala, which is involved in the regulation of emotions such as fear and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMPS has several advantages for use in lab experiments. It has been found to be relatively safe and well-tolerated in animal studies. It also has a long half-life, which allows for sustained effects over a longer period of time. However, there are also limitations to the use of EMPS in lab experiments. It can be difficult to administer and may require specialized equipment. Additionally, the mechanism of action of EMPS is not fully understood, which may limit its potential applications.
Direcciones Futuras
For the study of EMPS include the development of more specific and selective analogs and the investigation of potential therapeutic effects in other neurological disorders.
Métodos De Síntesis
The synthesis of EMPS involves the reaction of 1-(2-ethoxyphenyl)piperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1-(2-ethoxyphenyl)-4-tosylpiperazine. The tosyl group is then replaced with a methyl group using sodium hydride and methyl iodide, resulting in the formation of 1-(2-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine.
Aplicaciones Científicas De Investigación
EMPS has been extensively studied for its potential use in the field of pharmacology and neuroscience. It has been found to have a wide range of applications, including as a potential treatment for depression, anxiety, and schizophrenia. EMPS has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propiedades
Nombre del producto |
1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
|---|---|
Fórmula molecular |
C19H24N2O3S |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
1-(2-ethoxyphenyl)-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H24N2O3S/c1-3-24-19-7-5-4-6-18(19)20-12-14-21(15-13-20)25(22,23)17-10-8-16(2)9-11-17/h4-11H,3,12-15H2,1-2H3 |
Clave InChI |
ZPHVQVKLDXNFAP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
SMILES canónico |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide](/img/structure/B239800.png)


![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)
![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)



![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)




